

6-Chloro-5-iodoindolin-2-one chemical structure and analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-5-iodoindolin-2-one

Cat. No.: B3009921

[Get Quote](#)

An In-depth Technical Guide to **6-Chloro-5-iodoindolin-2-one**: Structure, Analysis, and Applications

Introduction: The Significance of a Halogenated Heterocycle

6-Chloro-5-iodoindolin-2-one is a halogenated heterocyclic compound built upon the indolin-2-one scaffold. While seemingly a simple molecule, its true value lies in its role as a versatile building block in medicinal chemistry and drug discovery. The indolin-2-one core is a privileged structure, meaning it is frequently found in biologically active compounds, including numerous approved drugs.^{[1][2][3]} The specific placement of chloro and iodo substituents on the benzene ring provides chemists with reactive handles for further chemical modification and imparts specific electronic and steric properties that can be crucial for molecular recognition and biological activity.

This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the chemical structure, detailed analytical characterization, and scientific context of **6-Chloro-5-iodoindolin-2-one**. The methodologies described herein are grounded in established principles of analytical chemistry, providing a framework for robust quality control and structural verification.

Core Molecular Profile

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. The key identifiers and physical characteristics of **6-Chloro-5-iodoindolin-2-one** are summarized below.

Property	Value	Source(s)
IUPAC Name	6-chloro-5-iodoindolin-2-one	[4]
CAS Number	1507976-00-2	[4] [5]
Molecular Formula	C ₈ H ₅ ClINO	[4] [6]
Molecular Weight	293.49 g/mol	[4] [6]
Appearance	Brown Powder	[5]
Purity	Typically ≥95-97%	[4] [5]
SMILES String	O=C1NC2=C(C=C(I)C(Cl)=C2)C1	[4]

Chemical Structure and Elucidation

The arrangement of atoms and functional groups dictates the molecule's reactivity and its interaction with biological systems. The structure of **6-Chloro-5-iodoindolin-2-one** features a bicyclic system comprising a benzene ring fused to a five-membered lactam (a cyclic amide) ring.

Caption: 2D structure of **6-Chloro-5-iodoindolin-2-one**.

Analytical Characterization Methodologies

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of **6-Chloro-5-iodoindolin-2-one**. The following sections detail the principles and expected outcomes for key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of

hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms.

Expertise & Causality: The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO- d_6) is often preferred due to its ability to dissolve a wide range of organic compounds and because the amide N-H proton is readily observable. The strong electron-withdrawing effects of the carbonyl group, chlorine, and iodine atoms significantly influence the chemical shifts of nearby protons and carbons, pushing them to higher ppm values (deshielding).

^1H NMR (Proton NMR) Analysis:

- **Amide Proton (N-H):** A broad singlet is expected, typically in the range of 10-11 ppm, due to the acidic nature of this proton.
- **Aromatic Protons:** Two singlets are anticipated for the two protons on the benzene ring. The proton at the C7 position will appear as a singlet, and the proton at the C4 position will also be a singlet. Their exact chemical shifts will be influenced by the adjacent substituents.
- **Methylene Protons (C3-H₂):** A singlet corresponding to two protons is expected for the CH₂ group at the C3 position, typically appearing around 3.5-4.0 ppm.

^{13}C NMR (Carbon NMR) Analysis: The ^{13}C NMR spectrum provides confirmation of the carbon skeleton.

- **Carbonyl Carbon (C=O):** The amide carbonyl carbon (C2) is expected to be the most downfield signal, typically >170 ppm.
- **Aromatic Carbons:** Six distinct signals are expected in the aromatic region (approx. 90-150 ppm). The carbons directly attached to the electronegative chlorine (C6) and iodine (C5) will have their chemical shifts significantly affected. The one-bond chlorine-isotope effect can sometimes be used to identify chlorinated carbons in high-resolution spectra.[7]
- **Methylene Carbon (CH₂):** A signal for the C3 carbon is expected in the aliphatic region, typically around 35-45 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **6-Chloro-5-iodoindolin-2-one**, Electron Ionization (EI) is a common technique.

Trustworthiness & Self-Validation: The presence of both chlorine and iodine provides a highly characteristic isotopic pattern that serves as an internal validation of the compound's identity.

- **Molecular Ion Peak (M^+):** The molecular ion peak will be observed at m/z 293, corresponding to the molecule with the most abundant isotopes ($^{12}\text{C}_8$, $^1\text{H}_5$, ^{35}Cl , ^{127}I , ^{14}N , ^{16}O).
- **Isotopic Pattern:** A key confirmatory feature is the presence of an $M+2$ peak at m/z 295, with an intensity of approximately one-third of the M^+ peak. This is the signature isotopic signature of a single chlorine atom ($^{35}\text{Cl}:\text{Cl}^{37}$ ratio is ~3:1). Iodine is monoisotopic (^{127}I), so it does not contribute to further isotopic complexity around the molecular ion. The overall pattern is a definitive fingerprint for a molecule containing one chlorine and one iodine atom. [\[8\]](#)[\[9\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of pharmaceutical intermediates and active ingredients. A reverse-phase method is typically employed.

Protocol Example (Self-Validating System): A robust HPLC method ensures that impurities are separated from the main compound, validating its purity.

- **Column:** C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- **Mobile Phase:** A gradient of acetonitrile and water (both may contain a small amount of an acid like formic acid for better peak shape). For example, starting with 30% acetonitrile and ramping up to 90% over 15 minutes.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV-Vis detector set at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).

- Outcome: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a compound like this, a purity of >95% is common.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

- N-H Stretch: A sharp to moderately broad peak is expected in the region of 3200-3400 cm^{-1} , characteristic of the N-H bond in the amide.
- C=O Stretch: A strong, sharp absorption band around 1680-1720 cm^{-1} is the hallmark of the amide carbonyl group in the five-membered lactam ring.
- C-Cl and C-I Stretches: These vibrations appear in the fingerprint region (<1000 cm^{-1}) and are less diagnostic but contribute to the unique overall spectrum.

Standard Analytical Workflow

The comprehensive characterization of a newly synthesized or procured batch of **6-Chloro-5-iodoindolin-2-one** follows a logical and systematic workflow to ensure its identity and purity before its use in further applications.

Caption: Typical analytical workflow for quality control of **6-Chloro-5-iodoindolin-2-one**.

Applications in Drug Discovery

The indolin-2-one core is a cornerstone in the design of kinase inhibitors.[1][2] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a common feature of diseases like cancer. Molecules based on the indolin-2-one scaffold have been successfully developed as inhibitors of various receptor tyrosine kinases (RTKs).[2]

6-Chloro-5-iodoindolin-2-one serves as an advanced intermediate. The halogen atoms are not merely passive substituents; they are functional handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the introduction of diverse chemical moieties at the C5 and C6 positions. This modular approach enables the rapid synthesis of large libraries of related compounds for structure-activity relationship (SAR) studies, a

fundamental process in optimizing a drug candidate's potency and selectivity.^[3] The presence of both a chloro and an iodo group allows for selective or sequential reactions, further enhancing its synthetic utility.

Conclusion

6-Chloro-5-iodoindolin-2-one is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its robust and unambiguous analytical characterization is not merely a procedural step but a prerequisite for ensuring the reliability and reproducibility of scientific research. The combination of NMR for structural elucidation, mass spectrometry for molecular weight and elemental confirmation, and HPLC for purity assessment provides a comprehensive and self-validating system for quality control. As the quest for novel therapeutics continues, the strategic use of well-characterized and versatile building blocks like **6-Chloro-5-iodoindolin-2-one** will remain paramount to the success of drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloro-5-iodoindolin-2-one 97% | CAS: 1507976-00-2 | AChemBlock [achemblock.com]
- 5. 6-chloro-5-iodoindolin-2-one [allbiopharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in ¹³C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. Clioquinol [webbook.nist.gov]
- 10. Separation of 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [6-Chloro-5-iodoindolin-2-one chemical structure and analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3009921#6-chloro-5-iodoindolin-2-one-chemical-structure-and-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com